molecular formula C15H16N4O4 B3943112 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide

4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide

Cat. No.: B3943112
M. Wt: 316.31 g/mol
InChI Key: NBAXNWYIUCZZCH-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide typically involves multiple steps, starting with the preparation of the nitropyridine derivative. One common method involves the nitration of pyridine using N₂O₅ in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . This intermediate can be further functionalized to introduce the aminoethyl group and subsequently coupled with 4-methoxybenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Coupling Reactions: The aminoethyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other strong bases can facilitate nucleophilic substitution.

    Coupling: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used in coupling reactions.

Major Products

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of various substituted benzamides.

    Coupling: Formation of more complex amide or peptide derivatives.

Scientific Research Applications

4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the benzamide core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(5-nitropyridin-2-yl)benzamide: A structurally similar compound with a different substitution pattern.

    N-(4-methoxyphenyl)-5-nitropyridin-2-amine: Another related compound with potential biological activity.

Uniqueness

4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitropyridine moiety, and aminoethyl linkage makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-23-13-5-2-11(3-6-13)15(20)17-9-8-16-14-7-4-12(10-18-14)19(21)22/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAXNWYIUCZZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325598
Record name 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428834-70-2
Record name 4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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